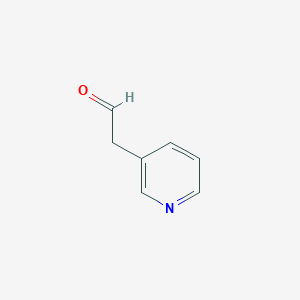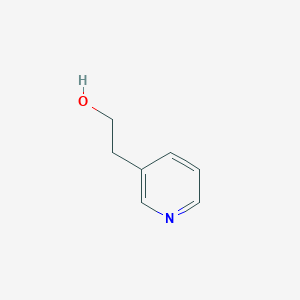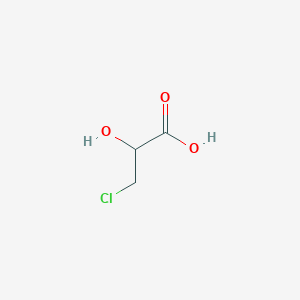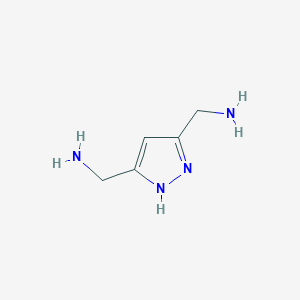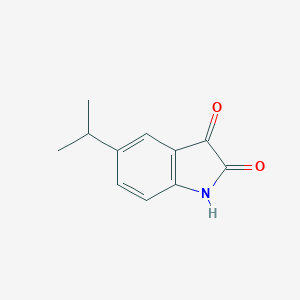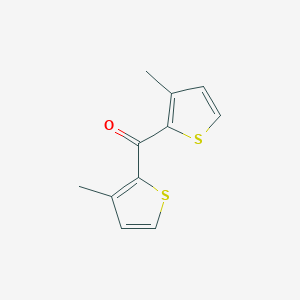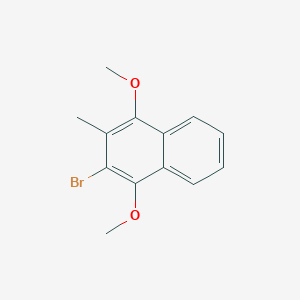
2-Bromo-1,4-dimethoxy-3-methylnaphthalene
Vue d'ensemble
Description
“2-Bromo-1,4-dimethoxy-3-methylnaphthalene” is a chemical compound with the molecular formula C13H13BrO2 . It has an average mass of 281.145 Da and a monoisotopic mass of 280.009888 Da .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1,4-dimethoxy-3-methylnaphthalene” consists of a naphthalene core substituted with bromo, methoxy, and methyl groups . The exact positions of these substituents on the naphthalene ring can influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The compound “1,4-Dimethoxynaphthalene-2-methyl (‘DIMON’)” has been shown to be an oxidatively labile protecting group that can be selectively removed under oxidative conditions without damaging polyunsaturated fatty acyl groups . This suggests that “2-Bromo-1,4-dimethoxy-3-methylnaphthalene” may also exhibit similar reactivity under oxidative conditions.Applications De Recherche Scientifique
Synthesis Processes
Synthesis of Naphthalene Derivatives
2-Bromo-1,4-dimethoxy-3-methylnaphthalene is involved in the synthesis of various naphthalene derivatives. For instance, Onyango et al. (2015) demonstrated its use in the synthesis of 1-bromo-8-methylnaphthalene and 1-bromo-5-methylnaphthalene through a Diels-Alder reaction, highlighting its role as an intermediate in producing regioisomeric naphthalenes (Onyango et al., 2015).
Intermediate in Organic Synthesis
This chemical serves as an important intermediate in the preparation of bioactive compounds. For example, Jefford et al. (1984) utilized a similar naphthalene derivative in the synthesis of methyl group functionalized naphthalenes, showcasing its versatility in organic synthesis processes (Jefford et al., 1984).
Chemical Reactions
Role in Chemical Reactions
The compound is actively involved in various chemical reactions. Karichiappan and Wege (2000) used 2-bromo-1,4-dimethoxynaphthalene for generating 1,4-dimethoxy-2,3-didehydronaphthalene, which was further utilized in synthesizing naphtho[2,3-c]furan-4,9-dione (Karichiappan & Wege, 2000).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
Xu and He (2010) highlighted the use of 2-bromo-6-methoxynaphthalene, a related compound, as an intermediate in synthesizing non-steroidal anti-inflammatory agents, demonstrating the compound's relevance in pharmaceutical synthesis (Xu & He, 2010).
Biological Activity
- Precursor for Biologically Active Compounds: Limaye et al. (2012) synthesized 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key precursor used in constructing biologically active pyranonaphthoquinones, indicating the potential of 2-Bromo-1,4-dimethoxy-3-methylnaphthalene in bioactive compound synthesis (Limaye et al., 2012).
Safety And Hazards
The safety data sheet for a similar compound, “2-Bromo-1,4-dimethoxy-3-methylnaphthalene”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Propriétés
IUPAC Name |
2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-8-11(14)13(16-3)10-7-5-4-6-9(10)12(8)15-2/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXIIJPKDYZUBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1Br)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90303335 | |
| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,4-dimethoxy-3-methylnaphthalene | |
CAS RN |
53772-33-1 | |
| Record name | NSC157901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-1,4-dimethoxy-3-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90303335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



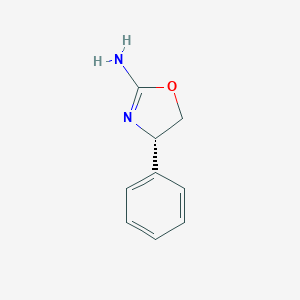
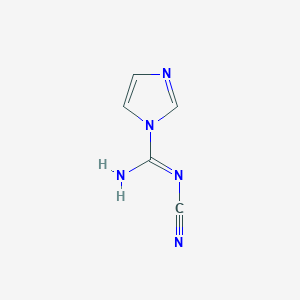
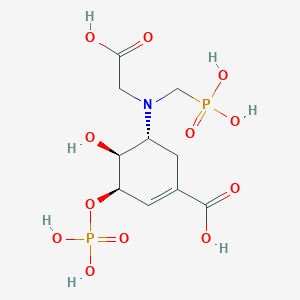
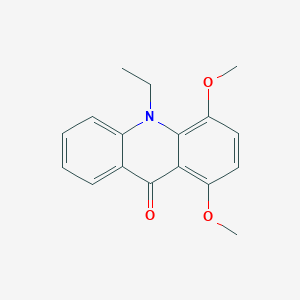
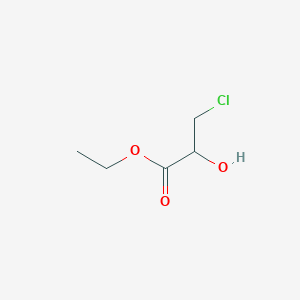
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)
